molecular formula C9H7ClO2 B1638367 2-(4-Chlorophenyl)malonaldehyde CAS No. 205676-17-1

2-(4-Chlorophenyl)malonaldehyde

Cat. No.: B1638367
CAS No.: 205676-17-1
M. Wt: 182.6 g/mol
InChI Key: BNSJYXRISGHNPY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)malonaldehyde (IUPAC name: 2-(4-chlorophenyl)propanedial) is an aromatic aldehyde derivative with the molecular formula C₉H₇ClO₂ (molecular weight: 182.60 g/mol) . It features a para-chlorophenyl group attached to a malonaldehyde backbone (propanedial), giving it distinct electronic and steric properties. Key identifiers include:

  • CAS No.: 205676-17-1
  • SMILES: O\C=C(/C=O)C₁=CC=C(Cl)C=C₁
  • InChIKey: BPCQPZCKKNFWCF-VMPITWQZSA-N

The compound is commercially available (e.g., Thermo Scientific™, 95% purity) and used in organic synthesis and pharmaceutical research . Its melting point is reported as 140–143°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)malonaldehyde typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)malonaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Chlorophenyl)malondialdehyde is a chemical compound with a variety of applications in scientific research. It is also known by other names, including 2-(4-Chlorophenyl)propanedial .

Chemical Properties

  • Formula : C9H7ClO2
  • Molecular Weight : 182.60 g/mol
  • Purity : Typically available with a purity of 95%
  • Form : Crystalline powder
  • Melting Point : 137°C to 143°C
  • Solubility : Negligible solubility in water

Synonyms

  • 2-4-chlorophenyl malonaldehyde
  • 2-4-chlorophenyl propanedial
  • 4-chlorophenyl propane-1,3-dial
  • 2-4-chlorophenyl malon-dialdehyde
  • 2-4-chlorophenyl propane-1,3-dione

Safety and Handling

  • Signal Word : Danger
  • Hazard Statements :
    • H318: Causes serious eye damage
    • H314: Causes severe skin burns and eye damage
    • H302: Harmful if swallowed

Research Applications

2-(4-Chlorophenyl)malondialdehyde is used in various scientific applications, including:

  • Oxidative Stress Marker : Malondialdehyde (MDA) is a product of lipid peroxidation and is used as a biomarker of oxidative stress in allergy-related diseases .
  • Modification of Proteins : MDA can cause aberrant covalent modifications of proteins, which has been observed in lipofuscin granules from human eyes. These modifications are associated with age-related retinal diseases .
  • Synthesis : Diethyl 2-(4-chlorophenyl)malonate can be synthesized using 4-chlorobromobenzene and diethyl malonate with caesium carbonate in N,N-dimethylformamide .

Malondialdehyde (MDA) in Biological Systems

Malondialdehyde (MDA) is a widely studied product of lipid peroxidation (LPO) and serves as a biomarker for oxidative stress . It can exist in free form or covalently bound to proteins, nucleic acids, and other substances in biological materials .

Methods to Assess LPO by Determining MDA

  • Spectrophotometric assays
  • Chromatographic assays
  • Mass spectrometric assays

Special precautions are required during the pre-analysis stage to accurately measure MDA in biological samples .

MDA's Role in Retinal Diseases

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)malonaldehyde involves its reactivity with various biological molecules. It can form adducts with proteins and nucleic acids, potentially affecting their function. The compound’s electrophilic nature allows it to interact with nucleophilic sites in biomolecules, leading to potential biological effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Chlorophenyl Derivatives

Compounds sharing the molecular formula C₉H₇ClO₂ but differing in functional group arrangement or substituent position include:

Compound Name CAS No. Key Structural Features Melting Point (°C) MDL Number
2-(4-Chlorophenyl)malonaldehyde 205676-17-1 Propanedial backbone, para-Cl substituent 140–143 MFCD00216505
2-Chlorocinnamic acid 3752-25-8 Carboxylic acid, α-Cl substituent Not reported MFCD00004372
4-Chlorocinnamic acid 1615-02-7 Carboxylic acid, para-Cl substituent Not reported MFCD00004396
1-(4-Chlorophenyl)-1,2-propandione 10557-21-8 1,2-Diketone, para-Cl substituent Not reported MFCD01941300
2-(3-Chlorophenyl)malonaldehyde 74963-16-9 Propanedial backbone, meta-Cl substituent Not reported MFCD02261887

Key Differences :

  • Functional Groups : Unlike chlorocinnamic acids (carboxylic acids) or 1,2-propandione (diketone), this compound contains two aldehyde groups, enhancing its electrophilicity and reactivity in condensation reactions .

Comparison with Malonaldehyde (Propanedial)

Malonaldehyde (propanedial, C₃H₄O₂) is a simpler aldehyde without aromatic substituents:

Property This compound Malonaldehyde
Molecular Weight (g/mol) 182.60 72.06
Stability Stable as a solid Prone to polymerization
Synthesis Commercial synthesis via aryl substitution Generated in situ from tetraethoxypropane
Applications Pharmaceutical intermediates Research reagent (e.g., lipid peroxidation studies)

Notable Contrasts:

  • The chlorophenyl group in this compound increases molecular weight and hydrophobicity, making it less volatile but more lipophilic than malonaldehyde .
  • Malonaldehyde’s instability limits its commercial availability, whereas this compound is stabilized by the aromatic ring and sold as a pure solid .

Comparison with 2-(4-Chlorophenyl)malonic Acid

2-(4-Chlorophenyl)malonic acid (C₉H₇ClO₄) shares the same aryl group but replaces aldehyde groups with carboxylic acids:

Property This compound 2-(4-Chlorophenyl)malonic Acid
Functional Groups Two aldehydes Two carboxylic acids
Molecular Weight (g/mol) 182.60 214.6
Reactivity Electrophilic Acidic, nucleophilic
Applications Aldol reactions Synthesis of esters/amides

Key Insight : The aldehyde groups in this compound favor nucleophilic addition reactions , while the carboxylic acid groups in its malonic counterpart enable condensation or decarboxylation pathways .

Research Findings and Data

Predicted Collision Cross-Section (CCS)

This compound’s CCS values (via ion mobility spectrometry) highlight its conformational flexibility:

Adduct m/z CCS (Ų)
[M+H]⁺ 183.02074 133.8
[M+Na]⁺ 205.00268 147.9
[M-H]⁻ 181.00618 135.6

These values distinguish it from less polar analogs like chlorocinnamic acids, which likely exhibit smaller CCS due to reduced conformational freedom .

Biological Activity

2-(4-Chlorophenyl)malonaldehyde, a compound with notable chemical properties, has garnered attention in recent years for its biological activities. This article provides a comprehensive overview of its biological effects, focusing on antioxidant properties, enzyme inhibition, and potential therapeutic applications.

Chemical Profile

  • Chemical Name : this compound
  • Molecular Formula : C10H7ClO2
  • Molecular Weight : 196.61 g/mol

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity , making it a compound of interest in the field of oxidative stress research. Its ability to scavenge free radicals has been documented in various studies.

The antioxidant mechanism involves:

  • Scavenging of Reactive Oxygen Species (ROS) : The compound effectively reduces levels of ROS, which are implicated in cellular damage.
  • Enhancement of Antioxidant Enzymes : It has been shown to increase the activity of key antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD), thereby enhancing the cellular defense against oxidative stress .

Enzyme Inhibition

Apart from its antioxidant properties, this compound has demonstrated inhibitory effects on certain enzymes relevant to metabolic processes.

Key Findings:

  • Carbohydrate-Hydrolyzing Enzymes : Studies have shown that this compound can inhibit enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. This inhibition may have implications for managing conditions like diabetes by regulating blood sugar levels .
  • Hypolipidemic Effects : The compound has also been evaluated for its potential to lower lipid levels, suggesting a role in managing hyperlipidemia .

Case Studies and Research Findings

  • Antioxidant Activity Assessment :
    • A study conducted on various organoselenium compounds reported that this compound exhibited superior antioxidant properties compared to other tested compounds. The assessment involved measuring the reduction of lipid peroxidation markers in vitro and in vivo models .
  • Diabetes Management :
    • In a controlled study, diabetic rats treated with this compound showed a significant reduction in blood glucose levels and improved lipid profiles. The mechanism was attributed to the compound's ability to inhibit carbohydrate-hydrolyzing enzymes .
  • Neuroprotective Effects :
    • Preliminary investigations into the neuroprotective effects of the compound revealed its potential in mitigating oxidative stress-induced neuronal damage, suggesting applications in neurodegenerative disorders .

Comparative Biological Activity Table

PropertyThis compoundOther Compounds
Antioxidant ActivityHighVariable
α-Amylase InhibitionModerateHigh (e.g., Acarbose)
α-Glucosidase InhibitionHighModerate
Lipid Lowering EffectSignificantVariable

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 2-(4-Chlorophenyl)malonaldehyde, and how should data interpretation account for structural variations?

  • Methodology : Fourier-transform infrared (FTIR) spectroscopy and terahertz (THz) spectroscopy are highly effective for structural elucidation. FTIR identifies functional groups (e.g., aldehyde and chlorophenyl moieties), while THz spectroscopy resolves low-frequency vibrational modes critical for distinguishing subtle conformational changes. Data interpretation must consider potential keto-enol tautomerism, which can alter spectral signatures .

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction parameters influence yield?

  • Methodology : While direct synthesis protocols are not explicitly detailed in the evidence, analogous routes for related chlorophenyl aldehydes involve Claisen-Schmidt condensations or oxidation of substituted benzyl alcohols. Key parameters include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) can enhance regioselectivity.
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions like aldol condensation.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. How should researchers purify this compound to achieve high purity for biological assays?

  • Methodology : Use recrystallization in ethanol/water mixtures (7:3 v/v) to remove polar impurities. For non-polar byproducts, column chromatography with silica gel and hexane/ethyl acetate gradients (8:2 to 6:4) is effective. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can challenges in isolating cis/trans isomers of this compound derivatives be addressed during synthesis?

  • Methodology : Isomer separation relies on selective crystallization and acid-mediated isomerization:

  • Selective crystallization : Use solvent mixtures (e.g., toluene/hexane) to preferentially crystallize the cis isomer due to its lower solubility.
  • Lewis acid isomerization : Treat the cis isomer with BF₃·Et₂O in dichloromethane to catalyze conversion to the trans form, which is thermodynamically more stable .

Q. What crystallographic strategies are critical for resolving hydrogen-bonding networks in this compound crystals?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation is ideal. Key considerations include:

  • Crystal growth : Use slow evaporation from acetone at 4°C to obtain diffraction-quality crystals.
  • Data refinement : Apply SHELXL for modeling weak hydrogen bonds (e.g., C–H···O interactions). Anisotropic displacement parameters (ADPs) must be refined to account for thermal motion in the aldehyde group .

Q. How can researchers design experiments to mitigate byproduct formation in multistep syntheses involving this compound?

  • Methodology :

  • Intermediate trapping : Use in-situ quenching (e.g., NaHCO₃) to stabilize reactive intermediates like enolates.
  • Reaction monitoring : Employ real-time NMR or LC-MS to detect early-stage byproducts (e.g., dimerization products).
  • DoE optimization : Apply a factorial design to evaluate interactions between temperature, solvent polarity, and stoichiometry .

Q. Data Contradictions and Resolution

  • vs. 16 : While emphasizes synthetic isomer control, focuses on analytical techniques. Researchers should cross-validate synthetic outcomes using both crystallographic (SCXRD) and spectroscopic (FTIR/THz) methods to resolve structural ambiguities.
  • : Crystal data (e.g., monoclinic symmetry) may conflict with computational predictions; iterative refinement against experimental data is essential .

Properties

IUPAC Name

2-(4-chlorophenyl)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSJYXRISGHNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C=O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205676-17-1
Record name 2-(4-chlorophenyl)malonaldehyde
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(4-Chlorophenyl)malonaldehyde
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2-(4-Chlorophenyl)malonaldehyde

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